REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][C:4]1[N:5]([C:16]([O:18]C2C=CC([N+]([O-])=O)=CC=2)=O)[C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([N+:13]([O-:15])=[O:14])=[CH:8][CH:7]=2>C1COCC1.CCOCC>[CH3:1][NH:2][C:16]([N:5]1[C:6]2[C:11](=[CH:10][C:9]([N+:13]([O-:15])=[O:14])=[CH:8][CH:7]=2)[CH:12]=[C:4]1[CH3:3])=[O:18]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
2-methyl-5-nitro-1-(4-nitrophenoxycarbonyl)indole
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
to removal of the solvent
|
Type
|
CONCENTRATION
|
Details
|
by concentration
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc (200 ml) and H2O (200 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with sat'd NaHCO3 (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (2×20 ml)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)N1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |